2-(4-acetylphenoxy)-N-methylacetamide

Description

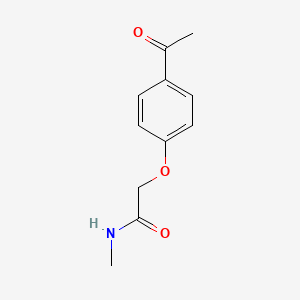

2-(4-Acetylphenoxy)-N-methylacetamide is an acetamide derivative featuring a phenoxy group substituted with an acetyl moiety at the para position and an N-methylacetamide chain. Notably, CymitQuimica listed it as a discontinued product, indicating its historical relevance in chemical libraries .

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)15-7-11(14)12-2/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTVRFYWPUUMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-methylacetamide typically involves the alkylation of 4-hydroxyacetophenone with 2-chloro-N-methylacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-carboxyphenoxy)-N-methylacetamide.

Reduction: Formation of 2-(4-hydroxyphenoxy)-N-methylacetamide.

Substitution: Formation of 2-(4-nitrophenoxy)-N-methylacetamide or 2-(4-bromophenoxy)-N-methylacetamide.

Scientific Research Applications

2-(4-acetylphenoxy)-N-methylacetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the phenoxy ring can engage in π-π interactions with aromatic residues in the target proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

- 2-Azido-N-(4-methylphenyl)acetamide (): This compound replaces the acetylphenoxy group with an azido moiety and a 4-methylphenyl group. Crystal structures of related azido-acetamides (e.g., 2-azido-N-(4-fluorophenyl)acetamide) reveal planar acetamide cores, similar to 2-(4-acetylphenoxy)-N-methylacetamide, but with altered intermolecular interactions due to the azide group .

- 2-(4-Methylphenoxy)-N-(4-methylphenyl)acetamide (): This analog substitutes the acetyl group with a methyl group on both the phenoxy and phenyl rings. Its synthesis yield (75%) is lower than that of triazole-containing analogs (88–90%) .

Derivatives with Triazole Linkages ():

Compounds such as 2-(4-((4-acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide (10) and 2-(4-((4-acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3,4-dichlorophenyl)acetamide (11) incorporate a triazole ring, enhancing π-π stacking and hydrogen-bonding capabilities. These derivatives exhibit higher melting points (165–206°C) compared to simpler acetamides, likely due to increased molecular rigidity .

Pharmacologically Active Analogs

- BQR695 (): A quinoxaline-based acetamide (2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide) with anti-plasmodial activity via PfPI4-kinase inhibition. Unlike this compound, the quinoxaline core introduces planar aromaticity, critical for target binding .

- Anti-inflammatory 2-Phenoxy-N-phenylacetamide Derivatives (): Scaffolds like methyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate show potent anti-tuberculosis activity. The dimethylphenoxy group enhances lipophilicity, improving membrane permeability compared to the acetylphenoxy group .

Key Research Findings and Trends

Structural Flexibility vs. Bioactivity: Acetylphenoxy and triazole-containing analogs () demonstrate that rigid structures improve thermal stability but may reduce solubility. Flexible chains (e.g., N-methyl groups) enhance metabolic resistance, as seen in BQR695 .

Synthetic Yields and Conditions :

- Triazole-linked derivatives achieve higher yields (88–90%) compared to azido- or sulfonyl-substituted analogs (75–85%), likely due to efficient copper-catalyzed click chemistry .

- Reactions involving DMF and anhydrous K₂CO₃ are common for acetamide syntheses (–17).

Pharmacological Potential: While this compound itself lacks reported activity, its analogs highlight the importance of substituent choice:

- Electron-withdrawing groups (e.g., nitro, chloro) enhance target affinity.

- Bulky groups (e.g., triazoles) improve selectivity but may limit bioavailability .

Biological Activity

2-(4-acetylphenoxy)-N-methylacetamide, with the CAS number 182686-81-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H13NO3

- Molecular Weight : 219.23 g/mol

- IUPAC Name : this compound

This compound is characterized by the presence of an acetyl group attached to a phenoxy moiety, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that the compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated a dose-dependent cytotoxic effect.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenoxy derivatives, including this compound. The researchers found that modifications to the phenoxy group significantly influenced antimicrobial activity, with the acetyl substitution enhancing potency against specific pathogens .

Investigation of Anticancer Properties

In another investigation reported in Cancer Research, scientists examined the effects of this compound on tumor growth in vivo using mouse models. The compound was administered at varying doses, leading to a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Reactive Oxygen Species (ROS) Production : Enhanced ROS levels may contribute to oxidative stress in microbial cells, leading to their death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.